6-chloro-N-[4-(4-cyclopropylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride
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Overview
Description
6-Chloro-N-[4-(4-cyclopropylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex molecular structure that includes a chloro group, a cyclopropylphenyl group, a thiazol-2-yl group, and a pyridin-3-amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-[4-(4-cyclopropylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride typically involves multiple steps, starting with the preparation of the core thiazole and pyridine structures. These steps may include:
Formation of the Thiazole Ring: This can be achieved through the reaction of an appropriate thioamide with a halogenating agent.
Introduction of the Cyclopropylphenyl Group: This involves a substitution reaction where the cyclopropylphenyl group is introduced to the thiazole ring.
Coupling with Pyridin-3-amine: The final step involves the coupling of the thiazole with pyridin-3-amine under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound would be scaled up, ensuring that the reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, high-throughput screening methods, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The chloro group can be oxidized to form a chloro derivative.
Reduction: The compound can be reduced to remove the chloro group.
Substitution Reactions: Various substituents can be introduced at different positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution Reactions: Substituents can be introduced using nucleophilic substitution reactions with appropriate reagents.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with different functional groups and properties.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It may serve as a tool in biological research, potentially acting as a probe or inhibitor in biochemical assays. Medicine: The compound could be explored for its therapeutic potential, possibly as an antiviral, antibacterial, or anticancer agent. Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 6-chloro-N-[4-(4-cyclopropylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride exerts its effects would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be specific to the biological system in which the compound is being studied.
Comparison with Similar Compounds
6-Chloro-N-cyclopropylpyrimidin-4-amine: This compound shares a similar structure but lacks the thiazole and pyridine groups.
4-(4-Cyclopropylphenyl)-1,3-thiazol-2-amine: This compound has a similar thiazole and phenyl group but lacks the chloro and pyridine groups.
Uniqueness: 6-Chloro-N-[4-(4-cyclopropylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride is unique due to its combination of chloro, cyclopropylphenyl, thiazol-2-yl, and pyridin-3-amine groups, which may confer specific chemical and biological properties not found in similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
CAS No. |
2680531-37-5 |
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Molecular Formula |
C17H15Cl2N3S |
Molecular Weight |
364.3 |
Purity |
95 |
Origin of Product |
United States |
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